molecular formula C22H16N2O4 B3305381 N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide CAS No. 923156-93-8

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide

Cat. No.: B3305381
CAS No.: 923156-93-8
M. Wt: 372.4 g/mol
InChI Key: ZYROOSDUYXRRRR-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is a synthetic hybrid molecule featuring a coumarin scaffold substituted with a 4-methoxyphenyl group at position 2 and a nicotinamide moiety at position 5. The coumarin core provides a planar aromatic system, while the 4-methoxyphenyl group enhances lipophilicity, and the nicotinamide substituent introduces hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)20-12-19(25)18-9-6-16(11-21(18)28-20)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROOSDUYXRRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield the chromen-4-one core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Nicotinamide Moiety: The final step involves the coupling of the intermediate with nicotinamide. This can be achieved through a condensation reaction using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core and the nicotinamide moiety, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and repair, cell cycle regulation, and apoptosis.

    Pathways Involved: It can modulate signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Key Features Reference
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin - 4-Methyl at C4
- Chloro-phenylacetamide at C7
Increased lipophilicity due to chloro and methyl groups; potential for altered metabolic stability compared to nicotinamide derivatives.
4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one Coumarin - 4-Methoxybenzylamino at C4
- Nitro at C3
Electron-withdrawing nitro group may reduce aromatic reactivity; benzylamino group introduces steric bulk.
6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide Quinoline + Nicotinamide - Piperidine and tetrahydrofuran substituents
- Cyano group
Expanded aromatic system (quinoline) may enhance DNA intercalation potential; cyano group increases polarity.
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole - Methoxybenzothiazole
- 4-Methoxyphenylacetamide
Benzothiazole core offers distinct electronic properties; acetamide linkage may improve solubility.

Pharmacological and Functional Differences

  • Nicotinamide vs. Acetamide/Thiazolidinone Moieties: The nicotinamide group in the target compound may facilitate interactions with NAD(P)H-dependent enzymes (e.g., sirtuins or PARPs), whereas thiazolidinone derivatives (e.g., ) are associated with antidiabetic and anti-inflammatory activities due to PPAR-γ modulation . Acetamide-linked compounds () often exhibit enhanced metabolic stability compared to ester-containing analogs but may show reduced target specificity .
  • Coumarin vs. Benzothiazoles () are frequently investigated for antimicrobial and antitumor properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Key Functional Groups Predicted LogP Stability Notes
Target Compound ~380–400 (estimated) Nicotinamide, 4-methoxyphenyl ~2.5 (moderate lipophilicity) Amide bond resistant to hydrolysis; methoxy group may reduce oxidative metabolism.
Compound 357.38 Chloro, phenylacetamide ~3.0 (higher lipophilicity) Chloro group increases metabolic stability but may enhance hepatotoxicity.
Compound 620.62 Thiazolidinone, acetamide ~1.8 (lower lipophilicity) Ester and amide bonds may confer variable metabolic stability.
Compound 620 Cyano, piperidine ~2.2 Cyano group enhances polarity; quinoline core may reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide

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